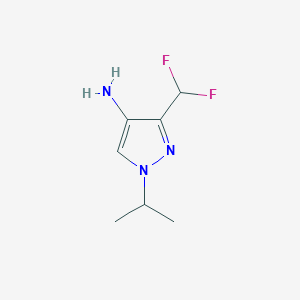

3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C7H11F2N3 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

3-(difluoromethyl)-1-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C7H11F2N3/c1-4(2)12-3-5(10)6(11-12)7(8)9/h3-4,7H,10H2,1-2H3 |

InChI Key |

AMBFSXKDOJRAHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Initial Halogenation of N-Methyl-3-Aminopyrazole

The synthesis begins with N-methyl-3-aminopyrazole , which undergoes halogenation at the pyrazole 4-position using bromine or iodine in aqueous media. This step introduces a halogen atom (Br or I) to yield 4-halo-1-methyl-1H-pyrazole-3-amine (Figure 1). Reaction conditions are optimized at 0–25°C, with halogen stoichiometry carefully controlled to minimize byproducts.

Diazotization and Coupling with Potassium Difluoromethyl Trifluoroborate

The halogenated intermediate is diazotized using sodium nitrite under acidic conditions (pH < 1) at -5–5°C. The resulting diazonium salt is coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide (Cu₂O) as a catalyst. This step installs the difluoromethyl group at the pyrazole 3-position, producing 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole with a reported yield of 88.2% and HPLC purity of 98.5%.

Grignard Exchange and Carbon Dioxide Quenching

The halogen atom is replaced via Grignard exchange using isopropyl magnesium chloride , forming a magnesium intermediate. Subsequent reaction with carbon dioxide at low temperatures (0–10°C) introduces a carboxylic acid group, yielding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . Acid quenching and recrystallization in ethanol-water mixtures achieve final purities exceeding 99.5%.

Table 1: Key Parameters for Halogenation-Diazotization-Grignard Pathway

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Halogenation | Br₂/I₂, H₂O, 0–25°C | 95 | 97 |

| Diazotization/Coupling | NaNO₂, Cu₂O, KDFMT, -5–5°C | 88.2 | 98.5 |

| Grignard Exchange | i-PrMgCl, CO₂, 0–10°C | 85 | 99.5 |

Alpha-Difluoroacetyl Intermediate Cyclization Pathway

Substitution/Hydrolysis of 2,2-Difluoroacetyl Halide

This route starts with 2,2-difluoroacetyl chloride reacting with α,β-unsaturated esters (e.g., methyl acrylate) in dioxane or tetrahydrofuran. Triethylamine or diisopropylethylamine acts as an acid scavenger, facilitating substitution at the ester’s α-position. Hydrolysis with sodium hydroxide yields α-difluoroacetyl intermediate carboxylic acid .

Condensation-Cyclization with Methylhydrazine

The α-difluoroacetyl intermediate undergoes condensation with methylhydrazine in aqueous solution at -30–0°C, followed by cyclization at 50–120°C. Sodium iodide catalyzes the reaction, driving the formation of the pyrazole ring. Acidification with HCl precipitates the crude product, which is recrystallized from methanol-water to achieve >99.5% purity.

Table 2: Performance Metrics for Cyclization Pathway

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Substitution/Hydrolysis | 2,2-Difluoroacetyl Cl, NaOH | 92 | 96 |

| Condensation-Cyclization | Methylhydrazine, NaI, 50–120°C | 89 | 99.5 |

Comparative Analysis of Methodologies

Yield and Scalability

The Halogenation-Diazotization-Grignard method achieves a total yield of 64% over three steps, with Grignard exchange being the bottleneck due to sensitivity to moisture. In contrast, the Cyclization pathway offers a streamlined two-step process with a combined yield of 82%, demonstrating better scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Note: *Calculated based on formula C₇H₁₁F₂N₃.

Key Observations :

- Biological Interactions : The furan-2-yl group in introduces aromaticity, which may enhance binding to hydrophobic pockets in enzymes or receptors compared to aliphatic substituents.

Variations at Position 1 (N-Substituent)

Key Observations :

Key Observations :

- Antimicrobial Potential: Pyrazole-pyrimidine hybrids () demonstrate that electron-deficient aromatic systems enhance activity against resistant pathogens.

- Kinase Targeting : Halogenated benzyl groups () are common in kinase inhibitors, suggesting the target compound could be optimized for similar applications.

Biological Activity

3-(Difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is CHFN. The compound features a pyrazole ring with a difluoromethyl group and an isopropyl amine substituent, which contribute to its unique chemical reactivity and biological activity.

Antifungal Activity

A series of derivatives related to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested for antifungal activity. Notably, the compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior antifungal properties against several phytopathogenic fungi, outperforming traditional fungicides like boscalid in efficacy .

Table 1: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungi Tested | Inhibition (%) | Comparison to Boscalid |

|---|---|---|---|

| 9m | Botrytis cinerea | 85% | Higher |

| Fusarium solani | 78% | Higher | |

| Alternaria solani | 80% | Higher |

Molecular docking studies indicated that the active compounds form hydrogen bonds with specific amino acids in target enzymes, such as succinate dehydrogenase (SDH), which is crucial for fungal respiration . This interaction suggests a mechanism where the pyrazole derivatives disrupt essential metabolic pathways in fungi.

Synthesis and Structural Analysis

The synthesis of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves several steps, including the reaction of difluoroacetyl halides with hydrazines followed by cyclization processes. Advanced techniques such as X-ray crystallography have been employed to elucidate the structure of synthesized compounds, confirming their expected configurations and aiding in the design of more potent derivatives .

Case Studies

Recent studies have highlighted the potential use of pyrazole derivatives in various therapeutic areas:

- Antimicrobial Applications : Research demonstrated that certain pyrazole derivatives exhibited significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

- Anti-inflammatory Effects : Some derivatives have shown promising results in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine?

The synthesis typically involves coupling reactions under transition-metal catalysis. For example, copper(I) bromide and cesium carbonate are used to facilitate Ullmann-type couplings between pyrazole intermediates and amines (e.g., cyclopropanamine) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Alternative methods include refluxing ethanol with morpholine and formaldehyde for Mannich-type reactions, followed by purification via column chromatography . Difluoromethylation steps may employ radical initiators or fluoroform (CHF₃) to introduce the difluoromethyl group .

Q. How is the compound characterized after synthesis?

Standard characterization includes:

- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen/carbon environments (e.g., δ 8.87 ppm for pyrazole protons in CDCl₃) .

- HRMS (ESI) : To verify molecular weight (e.g., m/z 215 [M+H]⁺) .

- X-ray crystallography : For resolving crystal structures using programs like SHELXL, which is widely used for small-molecule refinement .

Q. What initial biological screening methods are used to evaluate its activity?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains .

- Enzyme inhibition studies : Kinetic assays (e.g., fluorometric or colorimetric) to measure IC₅₀ values against targets like kinases or hydrolases .

- Cytotoxicity screening : MTT assays on cancer cell lines to assess antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine?

- Catalyst selection : Copper(I) bromide enhances coupling efficiency in DMSO .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates .

- Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions during coupling steps .

- Purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) improves separation of regioisomers .

Q. How can structural ambiguities be resolved when X-ray crystallography is not feasible?

- Advanced NMR techniques : 2D NMR (e.g., COSY, HSQC) to correlate proton and carbon signals, resolving overlapping peaks .

- Computational modeling : Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental NMR shifts .

- Isotopic labeling : Use of ¹⁵N-labeled analogs to trace nitrogen environments in complex spectra .

Q. How should researchers address contradictory reports on the compound’s biological activity?

- Dose-response studies : Establish activity thresholds across multiple concentrations to identify non-linear effects .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .

- Target validation : CRISPR knockouts or siRNA silencing to confirm specificity for purported biological targets .

Data Contradiction and Mechanistic Analysis

Q. What strategies are recommended to analyze discrepancies in reported enzyme inhibition data?

- Enzyme source comparison : Test activity using recombinant vs. native enzymes to rule out isoform-specific effects .

- Buffer condition optimization : Vary pH, ionic strength, or cofactors (e.g., Mg²⁺) to identify assay-dependent artifacts .

- Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure binding affinities independently of enzymatic activity .

Q. How can the compound’s mechanism of action in antimicrobial activity be elucidated?

- Membrane permeability assays : Fluorescent dyes (e.g., SYTOX Green) to assess disruption of microbial membranes .

- Proteomic profiling : LC-MS/MS to identify protein targets in bacterial lysates after treatment .

- Resistance studies : Serial passage experiments to detect mutations in microbial genomes associated with resistance .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.